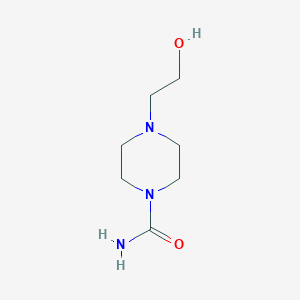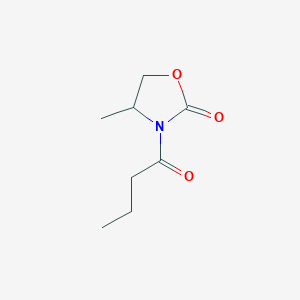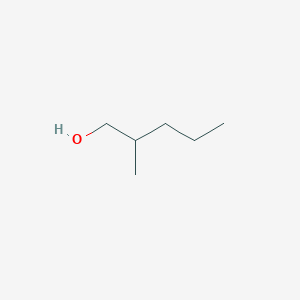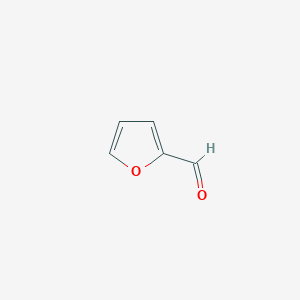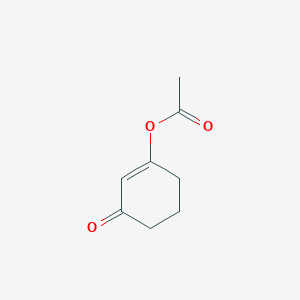
3-Acetoxy-2-cyclohexen-1-one
Vue d'ensemble
Description
3-Acetoxy-2-cyclohexen-1-one is a chemical compound with the molecular formula C8H10O3 . It is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones .
Synthesis Analysis
3-Acetoxy-2-cyclohexen-1-one can be synthesized through various methods. One such method involves the addition of organometallic reagents and subsequent hydrolysis . Another method involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-cyclohexen-1-one can be viewed using computational chemistry tools . The molecule has a molecular weight of 154.163 Da .Chemical Reactions Analysis
3-Acetoxy-2-cyclohexen-1-one can undergo various chemical reactions. For instance, it can be used to produce 1-phenylselanyl-1-cyclohexen-3-one .Physical And Chemical Properties Analysis
3-Acetoxy-2-cyclohexen-1-one has a boiling point of 98-100 °C (at a pressure of 3 Torr) and a predicted density of 1.13±0.1 g/cm3 .Applications De Recherche Scientifique
Carruthers and Cumming (1983) demonstrated its use in the palladium(0)-catalyzed spirocyclisation of cyclohexenes, important for synthesizing key components like depentylperhydrohistrionicotoxin (Carruthers & Cumming, 1983).
Lin et al. (2000) found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a derivative, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, suggesting its importance in enzyme inhibition (Lin, Lin, Lin, & Yang, 2000).
Rezgui and Gaied (1997) highlighted its role in the regiospecific replacement of an acetoxy group in cyclohexenone derivatives, leading to the synthesis of bicyclic dienones in a single step (Rezgui & Gaied, 1997).
YasudaMichiko (1975) demonstrated a novel decarboxylative condensation reaction using 2-cyclohexen-1-one, yielding important compounds like 3-acetonylcyclohexan-1-one (YasudaMichiko, 1975).
Hashimoto et al. (1986) used 2-cyclohexen-1-one in a novel decarboxylation method, effectively yielding optically active amino compounds (Hashimoto et al., 1986).
Hupe et al. (1998) reported the palladium-catalyzed 1,4-acyloxy-alkoxylation of 1,3-cyclohexadiene with acids, using a method that potentially involves 3-Acetoxy-2-cyclohexen-1-one (Hupe et al., 1998).
Ishikawa et al. (2005) presented a one-pot multistep synthesis of benzofurans from cyclohexane-1,3-diones and nitroethylenes, a process where 3-Acetoxy-2-cyclohexen-1-one could be relevant (Ishikawa et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(3-oxocyclohexen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGDENGOYPPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373095 | |
| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-cyclohexen-1-one | |
CAS RN |
57918-73-7 | |
| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

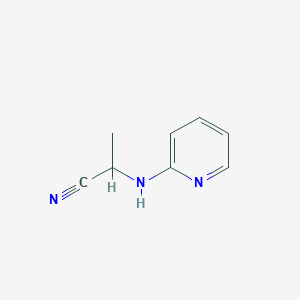
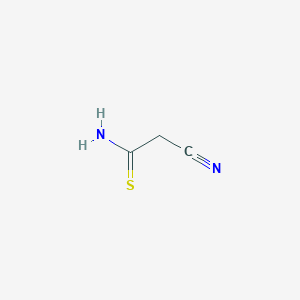
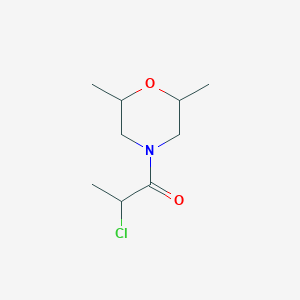
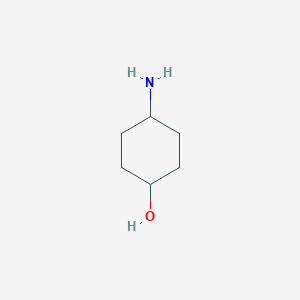
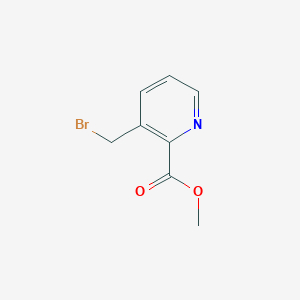

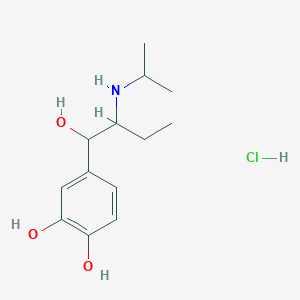
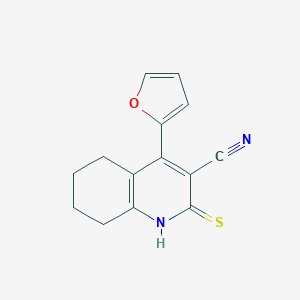
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
